Home > Products > Screening Compounds P44366 > Glyceryl behenate
Glyceryl behenate - 30233-64-8

Glyceryl behenate

Catalog Number: EVT-254871
CAS Number: 30233-64-8
Molecular Formula: C25H50O4
Molecular Weight: 414.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-behenoylglycerol is a fatty acid ester resulting from the formal condensation of the hydroxy group at position-1 of glycerol with the carboxy group of docosanoic acid. It has a role as a plant metabolite and an antineoplastic agent. It is a 1-monoglyceride and a fatty acid ester. It is functionally related to a glycerol and a docosanoic acid.
Glyceryl behenate is a natural product found in Balakata baccata with data available.
Source and Classification

Glyceryl behenate is synthesized from the esterification of glycerol with behenic acid. It belongs to the class of glyceryl esters, which are diacylglycerols composed of various fatty acids. The resulting product can contain different ratios of mono-, di-, and tri-acylglycerols, which influences its properties and applications in drug delivery systems .

Synthesis Analysis

Methods and Technical Details

The synthesis of glyceryl behenate typically involves the following methods:

  1. Esterification: Glycerol reacts with behenic acid under controlled temperature and pressure conditions. This reaction can be catalyzed by acids or bases to enhance yield.
  2. Hot Self-Nanoemulsification: This technique involves creating an isotropic mixture of glyceryl behenate with surfactants, which is then subjected to heating and rapid cooling to form solid lipid nanoparticles. This method has been shown to significantly improve the oral bioavailability of poorly soluble drugs .
  3. Direct Compression: Glyceryl behenate can also be used in tablet formulations where it acts as a matrix-forming agent, allowing for sustained drug release through a post-heating process .
Molecular Structure Analysis

Structure and Data

The molecular formula of glyceryl behenate is C22_{22}H44_{44}O3_3. Its structure consists of a glycerol backbone esterified with two behenic acid molecules. The compound exhibits a lamellar phase structure that can be characterized using techniques such as X-ray diffraction and differential scanning calorimetry .

  • Molecular Weight: Approximately 364.58 g/mol
  • Structural Characteristics: It typically displays a crystalline appearance at room temperature but can transition to a liquid state upon heating.
Chemical Reactions Analysis

Reactions and Technical Details

Glyceryl behenate undergoes several chemical reactions during its synthesis and application:

  1. Esterification Reaction: The primary reaction involves the formation of ester bonds between glycerol and behenic acid, resulting in the release of water.
  2. Thermal Decomposition: Upon heating, glyceryl behenate may decompose into its constituent fatty acids and glycerol if subjected to high temperatures.
  3. Hydrolysis: In the presence of water, glyceryl behenate can hydrolyze back into glycerol and behenic acid, especially under alkaline conditions.
Mechanism of Action

Process and Data

Glyceryl behenate functions primarily as a drug delivery system due to its ability to form solid lipid nanoparticles that encapsulate active pharmaceutical ingredients. The mechanism involves:

  • Encapsulation: The lipophilic nature of glyceryl behenate allows it to solubilize poorly soluble drugs, enhancing their stability and bioavailability.
  • Controlled Release: As a matrix-forming agent in tablets, it slows down the release rate of drugs through diffusion mechanisms, providing sustained therapeutic effects over time .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder.
  • Melting Point: Approximately 70-80 °C.
  • Solubility: Insoluble in water but soluble in organic solvents like ethanol and chloroform.

Chemical Properties

Applications

Glyceryl behenate has diverse applications in the pharmaceutical industry:

  1. Drug Delivery Systems: Used in the formulation of solid lipid nanoparticles for enhancing oral bioavailability of hydrophobic drugs .
  2. Sustained Release Formulations: Acts as a matrix-forming agent in tablets to control drug release rates .
  3. Cosmetic Formulations: Employed in creams and lotions for its emulsifying properties.
  4. Pharmaceutical Excipients: Utilized for its ability to improve the stability and solubility of active ingredients.
Synthesis and Formulation Methodologies

Hot Self-Nanoemulsification Techniques for Solid Lipid Nanoparticle (SLN) Fabrication

Hot self-nanoemulsification (SNE) represents a precision technology for producing glyceryl behenate-based solid lipid nanoparticles with enhanced drug loading capacity and reproducibility. This technique exploits the thermotropic properties of Compritol 888 ATO (glyceryl behenate), which forms an isotropic mixture with surfactants like Poloxamer 407 and co-surfactants such as polyethylene glycol 4000 when heated above its melting point (70-80°C). The critical process involves spontaneous nanoemulsification upon introduction into hot aqueous media (≈80°C) under mild agitation, followed by rapid cooling (0-5°C) to solidify the lipid matrix before particle aggregation can occur [3] [4].

The ternary phase behavior of glyceryl behenate-surfactant-cosurfactant systems determines nanoemulsion quality. Optimal compositions (typically 5-15% lipid, 3-8% surfactant, 2-5% cosurfactant) form transparent microemulsions that yield SLNs upon cooling. Studies demonstrate that the monoglyceride fraction (12-18%) in commercial glyceryl behenate enhances self-emulsification by reducing interfacial tension more effectively than pure triglycerides. Post-emulsification, the cooling rate critically controls crystallization kinetics – rapid cooling produces less perfect crystals with higher drug entrapment efficiency (81.6% reported for lopinavir) due to formation of metastable polymorphs that inhibit drug expulsion [3] [4].

Table 1: Optimization Parameters in Hot SNE for Glyceryl Behenate SLNs

Process VariableOptimal RangeImpact on SLN Characteristics
Temperature75-85°CEnsures complete lipid melting and low viscosity
Stirring Rate500-1000 rpmControls droplet size distribution (200-250 nm)
Cooling Rate5-10°C/minDetermines crystallinity and drug entrapment
Lipid Concentration5-15% w/wAffects nanoparticle yield and stability
Surfactant Ratio3:1 to 5:1 (S:CoS)Governs emulsification efficiency and particle stabilization

High-Pressure Homogenization Protocols in Nanostructured Lipid Carrier (NLC) Development

High-pressure homogenization (HPH) transforms molten glyceryl behenate mixtures into submicron dispersions through controlled cavitation and shear forces. The process begins with preparing a pre-emulsion by dissolving the drug in melted glyceryl behenate (70-75°C), which is then dispersed in a hot surfactant solution (e.g., Tween 80 at 65°C) using high-shear mixing. This coarse emulsion undergoes cycled homogenization (3-10 passes) at 500-1500 bar pressure, where particle size reduction occurs via turbulent flow, hydraulic shear, and bubble collapse phenomena. The thermal-regulated process maintains temperatures above the lipid melting point throughout homogenization to prevent premature solidification [1] [4].

Glyceryl behenate's long-chain saturation (C22) provides exceptional crystallinity control during HPH. Processing parameters critically influence lipid polymorphism: homogenization at 1200 bar produces nanoparticles (≈150 nm) with predominant β' polymorphs that slowly convert to stable β forms upon storage. Incorporating 10-30% liquid lipids (e.g., oleic acid, caprylic/capric triglycerides) creates nanostructured lipid carriers (NLCs) with matrix imperfections that boost drug loading 1.8-fold versus pure glyceryl behenate SLNs. Post-homogenization, controlled cooling (1-3°C/min) to refrigeration temperatures ensures optimal crystallization while preventing lipid coalescence [1] [3].

Optimization of Lipid-to-Drug Ratios for Enhanced Encapsulation Efficiency

Encapsulation efficiency in glyceryl behenate systems exhibits nonlinear dependence on lipid:drug ratios, with distinct optima observed across drug categories. For hydrophobic actives (log P > 5), ratios of 10:1 to 20:1 provide >85% entrapment by maximizing lipid-drug miscibility. In contrast, moderately hydrophilic drugs require lower ratios (5:1 to 8:1) combined with surface-active monoglycerides (15-18%) to prevent partitioning into the aqueous phase during emulsification. The mono/di-glyceride fraction in commercial Compritol 888 ATO (12-18% monobehenin) creates amorphous domains that solubilize drugs more effectively than crystalline triglycerides [4] [5] [7].

Critical threshold behavior occurs at 30% drug loading (w/w lipid), beyond which crystalline reorganization during storage expels actives. Molecular dynamics reveal that behenic acid chains undergo interdigitation during cooling, with drug molecules >500 Da becoming mechanically entrapped at glycerol backbone sites. Below 15% lipid content, nanoparticle integrity is compromised due to insufficient matrix volume, while above 25%, viscosity increases cause incomplete emulsification and heterogeneity (>500 nm particles). Empirical optimization for lopinavir shows maximum 81.6% entrapment at 15:1 lipid:drug ratio, decreasing to 68% at 10:1 and 73% at 20:1 [4] [5].

Table 2: Impact of Lipid-to-Drug Ratio on Glyceryl Behenate Nanoparticle Characteristics

Lipid:Drug RatioEntrapment Efficiency (%)Particle Size (nm)Crystallinity Index
5:152-65%220 ± 180.38
10:168-72%195 ± 150.42
15:179-83%214 ± 070.31
20:171-75%245 ± 220.47
25:166-70%310 ± 350.52

Role of Surfactant Selection in Stabilizing Lipid Matrices

Surfactant architecture dictates interfacial engineering in glyceryl behenate nanosystems by modulating crystal growth and polymorphic transitions. Nonionic triblock copolymers (Poloxamer 188, 407) provide steric stabilization through polyethylene oxide extensions that create 5-10 nm hydrated layers around particles, suppressing Ostwald ripening. Optimal surfactant concentrations (0.5-2% w/v) correlate with complete surface coverage – below 0.5%, particle aggregation occurs within hours; above 2%, micelle formation competes for drug molecules. Glyceryl behenate's low hydrophilic-lipophilic balance (HLB ≈2) necessitates high-HLB surfactants (HLB >12) for effective emulsification [3] [4] [7].

Ionic surfactants (sodium taurodeoxycholate, phospholipids) introduce electrostatic stabilization, with negative zeta potentials (-20 to -30 mV) preventing aggregation via charge repulsion. However, they accelerate polymorphic transition to stable β crystals that expel drugs. Surfactant blends demonstrate synergistic effects: Poloxamer 407 with Tween 80 (4:1 ratio) reduces glyceryl behenate SLN size to 115 nm versus 190 nm with single surfactants. The hydrophobic tail length in surfactants must match behenic acid's C22 chain for effective anchoring – C18 stearyl derivatives outperform C12 lauryl ones in retention studies [3] [4].

Sintering Effects and Thermal Behavior in Melt Granulation Processes

Sintering transforms glyceryl behenate's particle consolidation behavior through thermally-induced surface fusion. When heated to 60-70°C (5-10°C below melting point), the monoglyceride component preferentially softens, creating liquid bridges that fuse particles upon cooling. This phenomenon enables matrix formation with remarkably low lipid content (0.65% w/w tablet) when tablets are post-heated at 80°C for 15 minutes. Differential scanning calorimetry reveals this process preserves drug crystallinity while creating continuous lipid channels that control drug diffusion [5].

The sintering window (70-90°C) critically determines matrix integrity. Below 70°C, incomplete surface plasticization yields porous matrices with rapid drug release (t80% <2h). Above 90°C, full melting destroys the porous structure, causing dose dumping. Isothermal treatment at 80°C initiates behenic acid migration to the surface, forming hydrophobic barriers that reduce water penetration. X-ray tomography shows sintered matrices develop biphasic morphology: crystalline triglyceride domains (60%) embedded in monoglyceride-rich amorphous regions that control erosion. This architecture enables sustained release (>10h) for water-soluble drugs like allopurinol without modifying the API's crystalline form [5].

Table 3: Sintering Parameters for Glyceryl Behenate Sustained-Release Matrices

TemperatureTimeMatrix PorosityRelease t80% (h)Lipid Content Efficiency
60°C45 min28%1.85.0% required
70°C30 min19%6.52.2% required
80°C15 min12%10.20.65% sufficient
90°C5 min5%0.5 (dose dumping)3.0% required

Comprehensive Compound List

Properties

CAS Number

30233-64-8

Product Name

Glyceryl behenate

IUPAC Name

2,3-dihydroxypropyl docosanoate

Molecular Formula

C25H50O4

Molecular Weight

414.7 g/mol

InChI

InChI=1S/C25H50O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)29-23-24(27)22-26/h24,26-27H,2-23H2,1H3

InChI Key

OKMWKBLSFKFYGZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O

Synonyms

ATO 888
Compritol 888
Compritol ATO 888
glyceryl behenate

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.